![molecular formula C14H16N2O2S B3170759 (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one CAS No. 946384-05-0](/img/structure/B3170759.png)

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one

Overview

Description

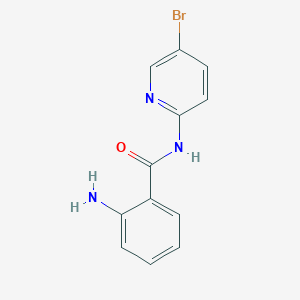

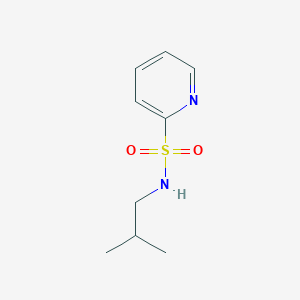

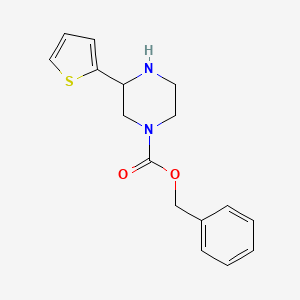

The compound contains a thiophen-2-yl group , which is a sulfur-containing heterocycle that is aromatic. The compound also appears to contain a quinoxalinone moiety, which is a type of nitrogen-containing heterocycle.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data or resources, I can’t provide a detailed analysis of this compound’s molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental testing. Without specific data, it’s difficult to provide an analysis of this compound’s physical and chemical properties .Scientific Research Applications

- Researchers have explored the use of related compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) , in polymeric photocatalysts for hydrogen evolution via water splitting . The sulfone group within BDTT acts as an electron-output site due to its strong electron-withdrawing ability. By tuning sulfide oxidation, novel copolymers (A1–A2 type) have been designed, surpassing traditional D–A-type copolymers and A–A-type homopolymers. For instance, PBDTTS-1SO demonstrated remarkable photocatalytic activity under visible-light illumination, with an apparent quantum yield exceeding 18% at 500 nm.

- Incorporating 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers has led to the synthesis of novel coumarin-based sensitizers . These compounds exhibit promising light-harvesting capabilities and have been investigated for their photovoltaic performance. Their electron acceptor properties make them relevant in the field of organic solar cells.

- New trans 2-(thiophen-2-yl)vinyl pyridinium, imidazolium, and quinoilinium iodides have been synthesized and characterized . These compounds display high solvatochromic shifts and have been studied for their NLO properties. Understanding their response to external electric fields is crucial for applications in nonlinear optics.

Photocatalysis for Hydrogen Evolution

Organic Photovoltaics (OPVs)

Nonlinear Optical (NLO) Properties

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h3,6-10,15H,1-2,4-5H2,(H,16,18)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJXHAAPPRMLS-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=CC(=O)C3=CC=CS3)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)N/C(=C\C(=O)C3=CC=CS3)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)